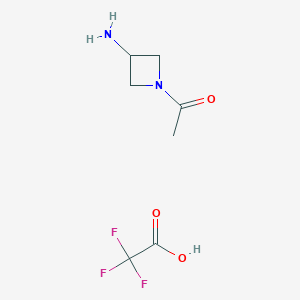
2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohexane derivatives can involve reactions under high pressure, as seen in the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with diamines, which results in cyclization products . Additionally, the condensation reaction of 2,6-diformylpyridine with diamines leads to the formation of macrocyclic imine compounds, which can be further reduced to macrocyclic amines and transformed into their hydrochlorides . These methods suggest potential pathways for synthesizing the hydrochloride salt of "2,2,6,6-Tetramethylcyclohexan-1-amine."
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can be complex, with the possibility of forming various macrocyclic compounds. X-ray crystal structures of these compounds reveal details about their configuration and the impact of different substituents on the overall structure . The presence of tetramethyl groups in "2,2,6,6-Tetramethylcyclohexan-1-amine" would likely influence its three-dimensional structure and properties.
Chemical Reactions Analysis
Cyclohexane derivatives can undergo a range of chemical reactions. For instance, the reaction with formaldehyde and nitroethane yields macrocyclic molecular cations with pendant nitro or amine groups . The reduction of nitro groups to primary amines is also reported, which could be relevant for modifying the functional groups on "2,2,6,6-Tetramethylcyclohexan-1-amine" .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, the presence of hydroxymethyl groups and the keto-amine tautomeric form in certain derivatives affect their hydrogen bonding and solubility . The transformation of macrocyclic amines into their hydrochloride salts also alters their properties, such as solubility in water and reactivity . These findings can help predict the behavior of "2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride" in different environments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Macrocyclic Compounds
2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride is involved in the synthesis of complex chemical structures. For instance, it's used in the formation of mixed macrocycles, where dynamic combinatorial chemistry approaches lead to the formation of macrocyclic imine or larger mixed imine macrocycles. These macrocycles exhibit enantiomeric forms and have been reduced to their corresponding macrocyclic amines, further transformed into hydrochlorides. Such structures have potential applications in chiral separation and catalysis processes due to their enantiomeric purity and complex structural features (Frydrych et al., 2019).
Hydroxyl-substituted Macrocyclic Compounds
The compound is used in the preparation of hydroxyl-substituted macrocyclic tri-, tetra-, and hexa-amines. These structures, prepared via cyclocondensation reactions, are significant in various chemical synthesis processes due to their potential as intermediates in the production of more complex molecules or as functional groups in larger molecular structures (Xue Guo-ping et al., 2010).
Reduction of Aromatic Nitro Compounds
A novel method involving this compound is reported for the reduction of aromatic nitro compounds to amines, showcasing a new pathway for synthesizing amines from aromatic nitro compounds. The amines are synthesized in a straightforward step and are isolated as hydrochloride salts with good to excellent yields, demonstrating the compound's role in facilitating chemical transformations in synthetic organic chemistry (Pehlivan et al., 2011).
Catalyst in Chemical Reactions
The compound is used as a catalyst in various chemical reactions, demonstrating its role in facilitating and enhancing chemical processes. It's involved in the synthesis of complex chemical structures, such as tetracyclic dihydroquinazolines, showcasing its utility in enhancing the efficiency and selectivity of chemical reactions (Elina Marinho et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)6-5-7-10(3,4)8(9)11;/h8H,5-7,11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHILCXMWKTSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1N)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103906-17-8 |
Source


|
| Record name | 2,2,6,6-tetramethylcyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)



![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)
![6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3002683.png)


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)
![(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B3002687.png)
![7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3002688.png)


![8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3002696.png)